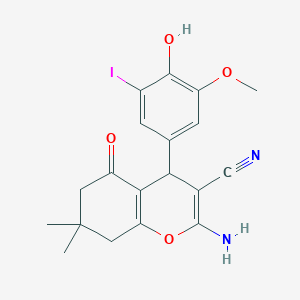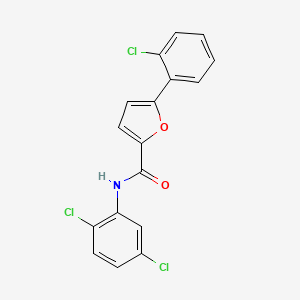![molecular formula C18H17BrN2O3 B4082166 [1-(Benzimidazol-1-yl)-3-(4-bromophenoxy)propan-2-yl] acetate](/img/structure/B4082166.png)
[1-(Benzimidazol-1-yl)-3-(4-bromophenoxy)propan-2-yl] acetate
Descripción general
Descripción
[1-(Benzimidazol-1-yl)-3-(4-bromophenoxy)propan-2-yl] acetate: is an organic compound that features a benzimidazole ring, a bromophenoxy group, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Benzimidazol-1-yl)-3-(4-bromophenoxy)propan-2-yl] acetate typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of Bromophenoxy Group: The bromophenoxy group can be introduced via a nucleophilic substitution reaction using 4-bromophenol and an appropriate leaving group.
Acetylation: The final step involves acetylation of the intermediate product to form the acetate ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring.
Reduction: Reduction reactions can target the bromophenoxy group, potentially converting it to a phenol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include benzimidazole derivatives with additional oxygen functionalities.
Reduction: Products may include phenolic derivatives.
Substitution: Products will vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its benzimidazole core.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Antimicrobial Agents: The benzimidazole ring is known for its antimicrobial properties.
Anticancer Research: The compound can be explored for its potential anticancer activities.
Industry:
Mecanismo De Acción
The mechanism of action of [1-(Benzimidazol-1-yl)-3-(4-bromophenoxy)propan-2-yl] acetate involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to DNA or proteins, affecting their function. The bromophenoxy group can enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
- [1-(Benzimidazol-1-yl)-3-(4-chlorophenoxy)propan-2-yl] acetate
- [1-(Benzimidazol-1-yl)-3-(4-fluorophenoxy)propan-2-yl] acetate
Comparison:
- Uniqueness: The bromophenoxy group in [1-(Benzimidazol-1-yl)-3-(4-bromophenoxy)propan-2-yl] acetate provides unique electronic and steric properties that can influence its reactivity and binding characteristics .
- Reactivity: The presence of bromine can make the compound more reactive in substitution reactions compared to its chloro or fluoro analogs .
Propiedades
IUPAC Name |
[1-(benzimidazol-1-yl)-3-(4-bromophenoxy)propan-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-13(22)24-16(11-23-15-8-6-14(19)7-9-15)10-21-12-20-17-4-2-3-5-18(17)21/h2-9,12,16H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFJCJIUJRLIPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CN1C=NC2=CC=CC=C21)COC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-fluorophenyl)-3-{1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B4082090.png)

![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B4082110.png)
![1-[4-(diphenylmethyl)-1-piperazinyl]-3-phenoxy-2-propanol](/img/structure/B4082114.png)
![N-[[4-ethyl-5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methylbenzamide](/img/structure/B4082117.png)
![Ethyl 4-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazol-3-ylth io]acetylamino}benzoate](/img/structure/B4082122.png)
![1-[(3-nitrophenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4082123.png)

![[4-(3,4-Dichlorophenyl)piperazin-1-yl]-(2-nitrophenyl)methanone](/img/structure/B4082142.png)

![6-Amino-3-(4-bromophenyl)-4-(4-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082164.png)
![6-Amino-3-(4-bromophenyl)-4-(2,5-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082170.png)


